molecular formula C19H21N3O2 B2589321 4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-09-9

4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2589321
CAS RN: 860789-09-9
M. Wt: 323.396
InChI Key: GCUIXXKWMCEBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
The exact mass of the compound 4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches using oxidoreductive enzymes in the presence of redox mediators have shown potential in degrading various organic pollutants in industrial wastewater. These methods are efficient in transforming recalcitrant compounds, enhancing the substrate range and degradation efficiency (Husain & Husain, 2007).

Development of Novel Drugs

Triazole derivatives, including the 1,2,4-triazole family, have been a focal point in developing new drugs due to their wide range of biological activities. Such compounds have been explored for their potential in treating inflammation, bacterial infections, and even cancer, showcasing the versatility and importance of triazole derivatives in pharmaceutical research (Ferreira et al., 2013).

Antibacterial and Antifungal Activities

Recent studies have highlighted the promising direction of synthesizing biologically active 1,2,4-triazole derivatives. These compounds have demonstrated significant antimicrobial, antifungal, antioxidant, and anti-inflammatory activities, making them valuable in developing new therapeutic agents (Ohloblina, 2022).

Material Science Applications

The triazole compounds have found applications beyond pharmaceuticals, extending into material science. For instance, their incorporation into plastic scintillators has been explored, indicating the compounds' utility in developing radiation detection materials with improved characteristics (Salimgareeva & Kolesov, 2005).

Liquid Crystal Technology

1,2,4-Triazole derivatives have been utilized in creating liquid crystal technologies, particularly in developing materials that exhibit the twist-bend nematic phase. This application underlines the significance of triazole compounds in advancing liquid crystal displays and related technologies (Henderson & Imrie, 2011).

properties

IUPAC Name

4-(2,6-dimethylphenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-6-5-7-14(2)18(13)22-15(3)20-21(19(22)23)12-16-8-10-17(24-4)11-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUIXXKWMCEBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dimethylphenyl)-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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